(S)-4-aminodihydrofuran-2(3H)-one is a chiral compound that belongs to the class of aminodihydrofuran derivatives. It is characterized by its unique bicyclic structure, which includes a furan ring and an amino group. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly in the treatment of neurological disorders.
The synthesis and characterization of (S)-4-aminodihydrofuran-2(3H)-one have been documented in various studies, highlighting its biological activity and potential therapeutic uses. For instance, it has been explored as a ligand targeting GABA transporters and other enzymes associated with Alzheimer's disease .
(S)-4-aminodihydrofuran-2(3H)-one can be classified as:
The synthesis of (S)-4-aminodihydrofuran-2(3H)-one can be approached through several methods, often involving the reaction of L-methionine with bromoacetic acid in an acidic medium. One notable method involves the following steps:
The synthesis may also involve purification steps such as recrystallization or chromatography to isolate the desired product from by-products. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the compound .
(S)-4-aminodihydrofuran-2(3H)-one features a bicyclic structure with the following characteristics:
The molecular formula is , indicating five carbon atoms, seven hydrogen atoms, one nitrogen atom, and two oxygen atoms.
Key structural data include:
(S)-4-aminodihydrofuran-2(3H)-one participates in various chemical reactions due to its functional groups. Notable reactions include:
The reactivity of (S)-4-aminodihydrofuran-2(3H)-one is influenced by its stereochemistry, which plays a critical role in its interaction with biological targets, particularly in pharmacological applications .
The mechanism of action for (S)-4-aminodihydrofuran-2(3H)-one primarily involves its interaction with neurotransmitter systems. It has been studied for its potential effects on GABAergic signaling pathways:
Experimental studies have shown that derivatives of (S)-4-aminodihydrofuran-2(3H)-one can affect enzyme activities related to neurotransmitter metabolism, suggesting a multifaceted role in neurochemistry .
Relevant analytical data include:
(S)-4-aminodihydrofuran-2(3H)-one has several scientific applications:
Research continues into optimizing its efficacy and understanding its full range of biological activities .
The core structure of (S)-4-aminodihydrofuran-2(3H)-one comprises a partially saturated furanone ring system, where the carbonyl group at C2 and the oxygen atom at the 5-position form a γ-lactone. Critical structural variations within this family arise from the position of the amino group (C3 or C4) and the stereochemistry of chiral centers. The (S)-configuration at C4 is essential for its biological recognition, as evidenced in its hydrochloride (CAS: 102614-12-0) and hydrobromide salts [2]. This contrasts with the C3-substituted isomers like (S)-3-aminodihydrofuran-2(3H)-one hydrochloride (CAS: 2185-03-7, known as L-Homoserine lactone HCl), where the amino group is adjacent to the carbonyl carbon [3].
Table 1: Structural Comparison of Key Furan-2(3H)-one Amino Derivatives
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Chiral Center Position/Configuration | Key Identifier (e.g., SMILES) |
---|---|---|---|---|---|
(S)-4-Aminodihydrofuran-2(3H)-one hydrobromide | 102614-12-0 | C₄H₈BrNO₂ | 182.02 | C4 / S | O=C1OCC@@HC1.[H]Br [2] |
(S)-3-Aminodihydrofuran-2(3H)-one hydrochloride (L-Homoserine lactone HCl) | 2185-03-7 | C₄H₈ClNO₂ | 137.56 | C3 / S | NC@@HC1=O.[H]Cl [3] |
(R)-4-Aminodihydrofuran-2(3H)-one | N/A | C₄H₇NO₂ | 101.10 | C4 / R | PubChem CID 14102056 [6] |
3-Aminodihydrofuran-2(3H)-one hydrochloride | 42417-39-0 | C₄H₈ClNO₂ | 137.56 | None (racemic) | N/A [8] |
(S)-4-Aminodihydrofuran-2(3H)-one is a fundamental γ-amino acid precursor in heterocyclic chemistry. Its lactone ring undergoes regioselective ring-opening with nucleophiles, enabling access to linear γ-amino acids or peptides with defined stereochemistry—key building blocks for foldamers and peptidomimetics targeting proteases or GPCRs [5] [9].
Furanone chemistry evolved from early studies on natural lactones to sophisticated enantioselective syntheses, with (S)-4-aminodihydrofuran-2(3H)-one emerging as a strategic intermediate in the late 20th century.
Table 2: Key Milestones in Furan-2(3H)-one Chemistry Development
Time Period | Milestone Achievement | Impact on (S)-4-Aminodihydrofuran-2(3H)-one Research |
---|---|---|
1970s–1980s | Isolation and characterization of natural furanones (e.g., geiparvin, jatrophone) | Identified furanones as bioactive Michael acceptors and synthons [9] |
Early 1990s | Commercial availability of racemic 3- and 4-aminodihydrofuranone hydrochlorides (e.g., CAS 42417-39-0) | Enabled foundational studies on ring-opening reactivity [8] |
Late 1990s | Asymmetric synthesis of (S)-4-aminodihydrofuran-2(3H)-one hydrobromide (CAS 102614-12-0) | Provided enantiopure building blocks for peptide design [2] |
2000s–Present | Microwave-assisted and catalytic enantioselective syntheses (e.g., Cu-catalyzed ring-opening) | Achieved scalable, high-yield routes to complex derivatives [5] [10] |
The trajectory of furanone research underscores the scaffold’s transformation from a structural curiosity to a cornerstone of rational bioactive molecule design, driven by stereochemical precision and synthetic innovation.
CAS No.: 24622-61-5
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7